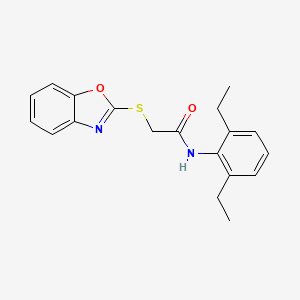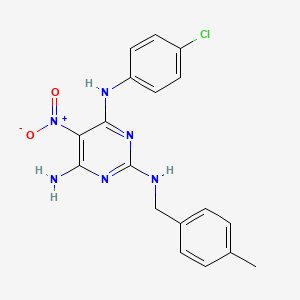
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid is an organic compound that belongs to the class of benzenesulfonic acids It is characterized by the presence of a hydroxy group, two methyl groups, a nonadecanoylamino group, and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron powder and hydrochloric acid.
Acylation: The amino groups are acylated with nonadecanoyl chloride in the presence of a base like pyridine to form the nonadecanoylamino groups.
Sulfonation: The benzene ring is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Hydroxylation: The final step involves hydroxylation of the benzene ring using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps as the laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The nonadecanoylamino group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-oxo-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid.
Reduction: Formation of 3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonyl chloride.
Substitution: Formation of various acylated derivatives depending on the acyl chloride used.
Aplicaciones Científicas De Investigación
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid involves its interaction with specific molecular targets. The hydroxy and sulfonic acid groups can form hydrogen bonds with biological molecules, while the nonadecanoylamino group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Lacks the hydroxy, methyl, and nonadecanoylamino groups.
4,5-Dimethylbenzenesulfonic acid: Lacks the hydroxy and nonadecanoylamino groups.
3-Hydroxybenzenesulfonic acid: Lacks the methyl and nonadecanoylamino groups.
Uniqueness
3-Hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the long nonadecanoylamino chain enhances its hydrophobic interactions, making it distinct from other benzenesulfonic acid derivatives.
Propiedades
Fórmula molecular |
C27H47NO5S |
|---|---|
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
3-hydroxy-4,5-dimethyl-2-(nonadecanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C27H47NO5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)28-26-24(34(31,32)33)21-22(2)23(3)27(26)30/h21,30H,4-20H2,1-3H3,(H,28,29)(H,31,32,33) |
Clave InChI |
ITMFCFRXIBIRCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C(=C1O)C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12466807.png)
![2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12466815.png)

![2-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B12466826.png)
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B12466830.png)
![1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B12466838.png)
![3-[(E)-(benzylimino)methyl]phenol](/img/structure/B12466851.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)
methanone](/img/structure/B12466870.png)

![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12466879.png)
![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)
